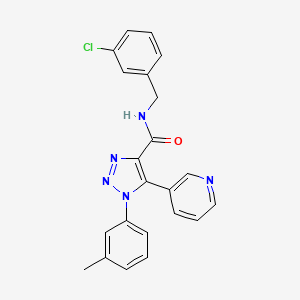

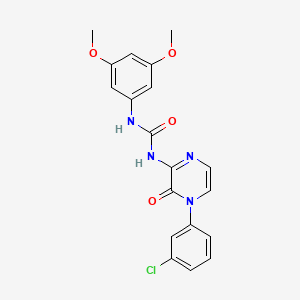

N-(3-chlorobenzyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(3-chlorobenzyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide" is a member of the triazole carboxamide family, which is known for its potential in various biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, molecular structure, and properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related triazole carboxamide compounds involves multi-step reactions starting from different substituted benzenamines or pyridines. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was achieved through a five-step process starting with 4-chlorobenzenamine, with reaction conditions optimized for temperature and reactant ratios to achieve an 88% yield . Similarly, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide involved the reaction of substituted pyridines under specific conditions to achieve high yield and purity . These examples suggest that the synthesis of the compound would likely involve careful selection of starting materials and optimization of reaction conditions to achieve a high yield.

Molecular Structure Analysis

The molecular structure of triazole carboxamides is characterized by the presence of a triazole ring, which can interact with other substituents through various bonding modes. In the case of the N-(chlorophenyl)pyridinecarboxamides, the favored hydrogen bonding mode is aggregation by N–H···Npyridine interactions, with some compounds showing amide···amide intermolecular interactions . The presence of chlorine in the compounds can influence the interaction environments, as analyzed using Hirshfeld surface analysis and contact enrichment studies . These findings suggest that the molecular structure of "N-(3-chlorobenzyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide" would also exhibit specific interaction patterns that could be studied using similar analytical techniques.

Chemical Reactions Analysis

The reactivity of triazole carboxamides can lead to the formation of various derivatives with potential biological activities. For example, a series of new triazole derivatives were prepared by treating 4-amino-3-(4-chlorophenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole with selected aldehydes, followed by reduction to afford different derivatives . These reactions demonstrate the versatility of triazole carboxamides in chemical synthesis and the potential to create a wide range of compounds with varied properties.

Physical and Chemical Properties Analysis

The physical properties of triazole carboxamides, such as melting temperatures, can depend on lattice energy and molecular symmetry, following Carnelley’s rule. The melting points can be predicted from a linear regression of these variables, and relationships with total energy, electrostatic components, and hydrogen bond strength have been analyzed . These insights into the physical properties of related compounds can inform the analysis of the compound , suggesting that its physical properties would also be influenced by its molecular symmetry and interaction patterns.

科学的研究の応用

Synthetic Routes and Chemical Properties

1,2,3-Triazoles, including compounds with structural similarities to N-(3-chlorobenzyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide, are renowned for their diverse applications across drug discovery, bioconjugation, material science, and more. Their stability under acidic and basic conditions, alongside their ability to engage in hydrogen bonding and dipole-dipole interactions, underpins their biological relevance. The copper(I) catalyzed azide-alkyne cycloaddition, a cornerstone of click chemistry, is pivotal for synthesizing 1,4-disubstituted 1,2,3-triazoles, highlighting the compound's synthetic accessibility and versatility (Kaushik et al., 2019).

Heterocyclic N-oxide Molecules and Organic Synthesis

Heterocyclic N-oxide molecules, including pyridine N-oxides, serve as versatile intermediates in organic synthesis, catalysis, and drug development, showcasing the broad potential of N-oxides in medicinal chemistry and beyond. Their role in forming metal complexes and catalyzing asymmetric reactions points to the expansive utility of nitrogen-containing heterocycles in advanced chemical synthesis and pharmaceutical development (Li et al., 2019).

Biologically Active Pyrimidine Derivatives

Pyrimidine derivatives, akin to triazole-based compounds, are employed as recognition units in optical sensor development and possess a variety of medicinal applications. Their capacity for coordination and hydrogen bond formation makes them suitable for crafting intricate molecular probes, further underlining the potential of nitrogen-rich heterocycles in both sensing technologies and therapeutic agents (Jindal & Kaur, 2021).

Eco-friendly Synthesis Approaches

The evolution of eco-friendly synthesis methods for triazoles, including water and other green solvents, underscores the growing emphasis on sustainability within the chemical synthesis of heterocyclic compounds. These advancements facilitate the development of biologically active triazoles while adhering to principles of green chemistry, likely applicable to the synthesis and application of the compound (de Souza et al., 2019).

特性

IUPAC Name |

N-[(3-chlorophenyl)methyl]-1-(3-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5O/c1-15-5-2-9-19(11-15)28-21(17-7-4-10-24-14-17)20(26-27-28)22(29)25-13-16-6-3-8-18(23)12-16/h2-12,14H,13H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQFYKNCAATHNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)Cl)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorobenzyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

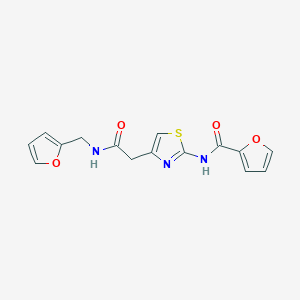

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide](/img/structure/B2508337.png)

![2-(4-(dimethylamino)phenyl)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2508338.png)

![3-Ethyl-5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2508342.png)

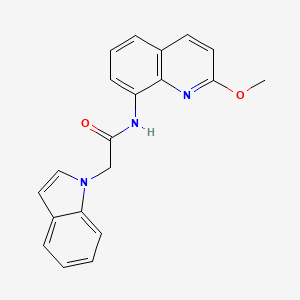

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2508351.png)

![N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2508354.png)